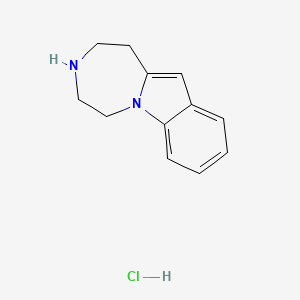
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyclopropane ring, phenoxyphenyl, and ethoxyphenyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is often synthesized through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper.
Introduction of the Difluoro Group: The difluoro groups can be introduced via halogenation reactions using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Phenoxyphenyl and Ethoxyphenyl Groups: These groups are usually attached through nucleophilic substitution reactions, where phenoxyphenyl and ethoxyphenyl halides react with the cyclopropane intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace halogen atoms or other leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology
Pesticides: The compound’s structure is similar to that of certain pyrethroids, making it a potential candidate for developing new insecticides.
Biochemical Probes: It can be used as a probe to study enzyme activities and biochemical pathways.
Medicine
Drug Development: The compound’s unique structure allows it to interact with specific biological targets, making it a potential lead compound for developing new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: As a potential pesticide, it can help in protecting crops from pests.
Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. For example, as a potential pesticide, it may target the nervous system of insects, disrupting their normal function and leading to their death.
相似化合物的比较
Similar Compounds
Permethrin: A widely used pyrethroid insecticide with a similar phenoxyphenyl structure.
Cypermethrin: Another pyrethroid with a comparable cyclopropane ring and phenoxyphenyl group.
Uniqueness
Structural Complexity: The presence of both difluoro and ethoxyphenyl groups makes (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate unique compared to other pyrethroids.
Its unique structure allows for a broader range of applications in various fields, from agriculture to medicine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
属性
| 63935-36-4 | |
分子式 |
C25H22F2O4 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 1-(4-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22F2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
InChI 键 |
CTRZUQGGDHKYLP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






